1,2-Dimethyl-3-(m-methoxyphenyl)-3-propionoxypyrrolidine
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Overview
Description
1,2-Dimethyl-3-(m-methoxyphenyl)pyrrolidin-3-ol propionate is a synthetic organic compound characterized by its unique structure, which includes a pyrrolidine ring substituted with dimethyl and methoxyphenyl groups
Preparation Methods
The synthesis of 1,2-Dimethyl-3-(m-methoxyphenyl)pyrrolidin-3-ol propionate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Substitution Reactions:
Esterification: The final step involves the esterification of the hydroxyl group with propionic acid to form the propionate ester.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction conditions to ensure efficiency.
Chemical Reactions Analysis
1,2-Dimethyl-3-(m-methoxyphenyl)pyrrolidin-3-ol propionate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Scientific Research Applications
1,2-Dimethyl-3-(m-methoxyphenyl)pyrrolidin-3-ol propionate has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of novel therapeutic agents, particularly in the design of drugs targeting neurological disorders.
Material Science: The compound’s unique structure makes it a candidate for the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: It is used in studies investigating the interaction of small molecules with biological macromolecules, aiding in the understanding of molecular mechanisms in biological systems.
Mechanism of Action
The mechanism of action of 1,2-Dimethyl-3-(m-methoxyphenyl)pyrrolidin-3-ol propionate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application.
Comparison with Similar Compounds
1,2-Dimethyl-3-(m-methoxyphenyl)pyrrolidin-3-ol propionate can be compared with similar compounds such as:
1,2-Dimethyl-3-phenylpyrrolidin-3-ol propionate: Lacks the methoxy group, which may affect its biological activity and chemical reactivity.
1,2-Dimethyl-3-(p-methoxyphenyl)pyrrolidin-3-ol propionate: The position of the methoxy group is different, potentially leading to variations in its interaction with molecular targets.
1,2-Dimethyl-3-(m-methoxyphenyl)pyrrolidin-3-ol acetate: The ester group is different, which may influence its hydrolysis rate and overall stability.
Properties
CAS No. |
69552-05-2 |
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Molecular Formula |
C16H23NO3 |
Molecular Weight |
277.36 g/mol |
IUPAC Name |
[3-(3-methoxyphenyl)-1,2-dimethylpyrrolidin-3-yl] propanoate |
InChI |
InChI=1S/C16H23NO3/c1-5-15(18)20-16(9-10-17(3)12(16)2)13-7-6-8-14(11-13)19-4/h6-8,11-12H,5,9-10H2,1-4H3 |
InChI Key |
MSOHVPSPIRBWAL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OC1(CCN(C1C)C)C2=CC(=CC=C2)OC |
Origin of Product |
United States |
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